依地酸单水合物

描述

Etidronic acid monohydrate, also known as 1-hydroxyethylidenediphosphonic acid monohydrate, is an organophosphonic acid. It is widely used in various fields, including medicine, water treatment, and industrial applications. This compound is known for its ability to chelate metal ions, making it useful in preventing scale formation and corrosion in water systems .

作用机制

Target of Action

Etidronic acid monohydrate primarily targets osteoclasts, the cells responsible for breaking down bone tissue . By inhibiting osteoclast activity, Etidronic acid monohydrate plays a crucial role in maintaining bone health .

Mode of Action

Etidronic acid monohydrate interacts with its targets, the osteoclasts, by competing with adenosine triphosphate (ATP) in the cellular energy metabolism . This competition triggers apoptosis, or programmed cell death, in the osteoclasts . The resulting decrease in osteoclast activity leads to a reduction in the breakdown of bone .

Biochemical Pathways

Etidronic acid monohydrate affects the biochemical pathway of bone resorption. It is taken into the bone where it binds to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the Etidronic acid monohydrate, which is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing Etidronic acid monohydrate into the cytosol of osteoclasts where they act .

Pharmacokinetics

The pharmacokinetic properties of Etidronic acid monohydrate include a bioavailability of 3%, no metabolism, an elimination half-life of 1 to 6 hours, and excretion through renal and fecal routes . These properties impact the bioavailability of Etidronic acid monohydrate, influencing how much of the drug is absorbed and reaches its target.

Result of Action

The molecular and cellular effects of Etidronic acid monohydrate’s action include a decrease in osteoclast activity, which prevents bone resorption . This shifts the bone resorption/formation equilibrium towards the formation side, strengthening bone over the long run .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Etidronic acid monohydrate. For instance, it is used as a chelating agent and may bind or counter the effects of substances, such as calcium, iron, or other metal ions, which may be discharged as a component of grey wastewater and could conceivably contaminate groundwater supplies . Additionally, it is used as a retardant in concrete, scale and corrosion inhibition in circulating cool water system, oil field and low-pressure boilers in fields such as electric power, chemical industry, metallurgy, fertilizer, etc .

科学研究应用

Etidronic acid monohydrate has a wide range of scientific research applications:

生化分析

Biochemical Properties

Etidronic acid monohydrate plays a crucial role in biochemical reactions, particularly in the regulation of bone metabolism. It interacts with hydroxyapatite crystals in bone, inhibiting their formation and dissolution. This interaction is mediated through the binding of etidronic acid monohydrate to calcium ions, which are essential for the stability of hydroxyapatite crystals. Additionally, etidronic acid monohydrate interacts with various enzymes and proteins involved in bone resorption, such as osteoclasts, by inhibiting their activity and preventing bone degradation .

Cellular Effects

Etidronic acid monohydrate exerts significant effects on various types of cells and cellular processes. In osteoclasts, it inhibits the resorption of bone by disrupting the cytoskeletal organization and inducing apoptosis. This compound also affects osteoblasts by promoting their differentiation and enhancing bone formation. Furthermore, etidronic acid monohydrate influences cell signaling pathways, such as the RANK/RANKL/OPG pathway, which is critical for the regulation of bone remodeling. It also impacts gene expression by modulating the expression of genes involved in bone metabolism, including those encoding for collagen, osteocalcin, and alkaline phosphatase .

Molecular Mechanism

The molecular mechanism of action of etidronic acid monohydrate involves its binding interactions with hydroxyapatite crystals and calcium ions in bone. By binding to these components, etidronic acid monohydrate inhibits the formation and dissolution of hydroxyapatite crystals, thereby preventing bone resorption. Additionally, etidronic acid monohydrate inhibits the activity of osteoclasts by disrupting their cytoskeletal organization and inducing apoptosis. This compound also modulates gene expression by affecting the transcription of genes involved in bone metabolism .

Dosage Effects in Animal Models

The effects of etidronic acid monohydrate vary with different dosages in animal models. At low doses, this compound effectively inhibits bone resorption and promotes bone formation without causing significant adverse effects. At high doses, etidronic acid monohydrate may induce toxicity, leading to adverse effects such as gastrointestinal disturbances, renal impairment, and osteomalacia. Threshold effects have been observed, where the efficacy of etidronic acid monohydrate plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic use .

Metabolic Pathways

Etidronic acid monohydrate is involved in several metabolic pathways, primarily related to bone metabolism. It interacts with enzymes such as alkaline phosphatase, which plays a crucial role in bone mineralization. Additionally, etidronic acid monohydrate affects metabolic flux by modulating the levels of metabolites involved in bone resorption and formation. This compound also influences the activity of cofactors such as magnesium and zinc, which are essential for the proper functioning of enzymes involved in bone metabolism .

Transport and Distribution

Within cells and tissues, etidronic acid monohydrate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization in bone tissue. Once in the bone, etidronic acid monohydrate accumulates in hydroxyapatite crystals, where it exerts its inhibitory effects on bone resorption. The distribution of etidronic acid monohydrate is influenced by factors such as blood flow, tissue permeability, and the presence of other ions .

Subcellular Localization

Etidronic acid monohydrate exhibits specific subcellular localization, primarily in bone tissue. It targets hydroxyapatite crystals and accumulates in the mineralized matrix of bone. This localization is facilitated by targeting signals and post-translational modifications that direct etidronic acid monohydrate to specific compartments within bone cells. The subcellular localization of etidronic acid monohydrate is crucial for its activity and function in inhibiting bone resorption and promoting bone formation .

准备方法

Etidronic acid monohydrate can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with acetic acid in the presence of a tertiary amine. Another method involves the reaction of an acetic acid and acetic anhydride mixture with phosphorous acid . Industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure high purity and yield.

化学反应分析

Etidronic acid monohydrate undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is useful in water treatment and industrial applications.

Esterification: It can act as a catalyst in esterification reactions, such as the production of n-butyl acetate.

Reduction and Oxidation: It can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Common reagents used in these reactions include acetic acid, acetic anhydride, and phosphorous acid. The major products formed depend on the specific reaction and conditions used.

相似化合物的比较

Etidronic acid monohydrate is part of the bisphosphonate family, which includes compounds like clodronic acid and tiludronic acid . Compared to these compounds, etidronic acid monohydrate is unique in its ability to prevent both bone resorption and calcification. Other bisphosphonates, such as alendronate and zoledronic acid, are more commonly used for treating osteoporosis due to their stronger inhibition of bone resorption without affecting calcification .

Similar compounds include:

- Clodronic acid

- Tiludronic acid

- Alendronate

- Zoledronic acid

Each of these compounds has unique properties and applications, making them suitable for different medical and industrial uses.

属性

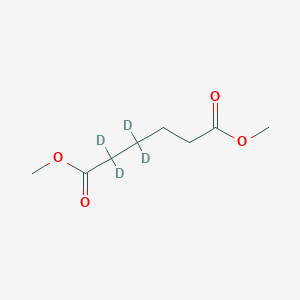

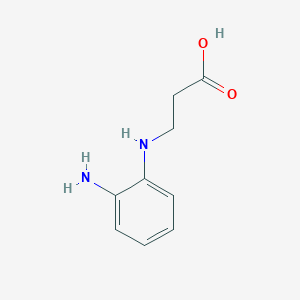

IUPAC Name |

(1-hydroxy-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVJJBKOTRCVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14860-53-8 (tetra-potassium salt) | |

| Record name | Etidronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023028 | |

| Record name | Etidronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [MSDSonline], Solid | |

| Record name | Etidronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.15e+01 g/L | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts., MALE RATS WERE INJECTED WITH VEHICLE (CONTROL GROUP), 0.4 OR 4.0 MG/KG/DAY OF ETHANE-1-HYDROXY-1,1-DIPHOSPHONATE (EHDP). AFTER 6 DAYS OF EHDP TREATMENT ALL RATS RECEIVED 6 SC INJECTIONS OF (3)H-THYMIDINE AT 8 HR INTERVALS. AFTER 6 DAYS OF EHDP PRE-TREATMENT THE MULTIPLE LABELING INDEX OF OSTEOPROGENITOR CELLS WAS REDUCED WITH 4.0 MG/KG/DAY DOSE OF EHDP. EHDP CAUSED INCR IN RATE OF INCORP & ACCUM OF (3)H-THYMIDINE NUCLEI IN OSTEOCLASTS. EHDP CAUSES AN ACCELERATED RATE OF OSTEOCLAST PRODN FROM PRECURSOR CELLS IN SPITE OF ITS ABILITY TO SLOW BONE RESORPTION. | |

| Record name | Etidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2809-21-4, 25211-86-3, 7414-83-7 | |

| Record name | (1-Hydroxyethylidene)-1,1-diphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etidronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etidronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etidronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxyethylidenediphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F465ROXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etidronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198-199 | |

| Record name | Etidronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Etidronic acid monohydrate (HEDP) interact with cadmium in contaminated soil, and what are the downstream effects on phytoremediation?

A1: HEDP interacts with cadmium in the soil through a process called chelation. HEDP binds to the cadmium ions, forming a soluble complex []. This process increases cadmium mobility in the soil, making it more accessible to plants for uptake. [] This enhanced bioavailability of cadmium is crucial for the effectiveness of phytoremediation, as it allows plants to absorb and accumulate higher concentrations of the contaminant from the soil []. The study also found that HEDP, along with Wood vinegar, can "increase metal movement and improve their bio-potency, which can be converted by oxidation, a residual dissolving of acid." []

Q2: What were the key findings regarding the use of Etidronic acid monohydrate (HEDP) in comparison to other activating agents in the study?

A2: The study compared HEDP to four other activating agents: Citric acid (CA), Saponin, Tetrasodium Glutamate Diacetate (GLDA), and Wood vinegar (WV). While Wood vinegar showed the highest extraction efficiency for cadmium, HEDP demonstrated a strong reduction effect, capable of dissolving oxide materials on the metal surface []. The researchers concluded that both WV and HEDP at specific concentrations (10 mmol • L-1 WV and 50 mmol • L-1 HEDP) could effectively eliminate cadmium with high efficiency and low cost []. This highlights HEDP's potential as a cost-effective alternative for enhancing cadmium phytoremediation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)

![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)